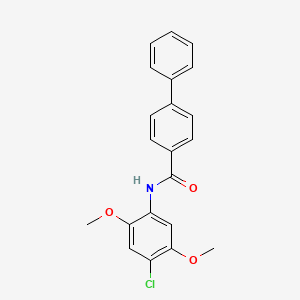

N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide

Description

N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide is a synthetic carboxamide derivative characterized by a biphenyl backbone substituted with a chloro group at the 4-position and methoxy groups at the 2- and 5-positions on the phenyl ring. The chloro and methoxy substituents likely influence electronic properties, solubility, and receptor interactions, distinguishing it from analogs with alternative functional groups.

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3/c1-25-19-13-18(20(26-2)12-17(19)22)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDDUFFTBTWKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360020 | |

| Record name | ST003617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5277-43-0 | |

| Record name | ST003617 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide typically involves the coupling of 4-chloro-2,5-dimethoxyaniline with biphenyl-4-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide and may require heating to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Organic Molecules

N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex compounds through various chemical reactions, including:

- Reactions with Nucleophiles : The chloro group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions : The compound can be oxidized using agents like potassium permanganate or reduced with lithium aluminum hydride, facilitating the study of reaction mechanisms and the development of new synthetic pathways.

2. Material Science

In material science, this compound is being investigated for its potential use in developing specialty chemicals and materials with specific properties. Its biphenyl structure may contribute to enhanced thermal stability and mechanical properties in polymer applications.

Biological Applications

1. Biological Activity Studies

Research has indicated that this compound exhibits various biological activities. Studies focus on its interactions with biological targets, which may include:

- Anticancer Properties : Preliminary studies suggest that the compound might inhibit certain cancer cell lines, making it a candidate for further pharmacological evaluation.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.

Medicinal Applications

1. Drug Development

Ongoing research aims to explore this compound as a lead compound for drug development. Its unique chemical properties may offer therapeutic benefits in treating various diseases:

- Potential Therapeutic Uses : Investigations are being conducted into its efficacy against conditions such as inflammation and cancer.

- Mechanism of Action : The compound may act by binding to specific receptors or enzymes, altering their functions and leading to therapeutic effects .

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is being explored for its potential use in producing specialty chemicals. Its ability to participate in various chemical reactions makes it valuable for creating tailored products with specific functionalities.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-Acetylphenyl)-4-biphenylcarboxamide ()

- Molecular Formula: C₂₁H₁₇NO₂

- Molecular Weight : 315.372 g/mol

- Key Substituents : 4-Acetylphenyl group.

- Implications : The acetyl group may enhance lipophilicity compared to the target compound’s chloro-dimethoxy motif, affecting membrane permeability or protein-binding kinetics. This analog’s CAS RN 348601-63-8 suggests industrial or research applications, though specific uses are unclear .

25C-NBOH and 30C-NBOMe Derivatives ()

- 25C-NBOH HCl : Contains a 4-chloro-2,5-dimethoxyphenyl group linked via a phenethylamine-benzylamine scaffold.

- 30C-NBOMe HCl : Shares the 4-chloro-2,5-dimethoxyphenyl motif but includes a trimethoxybenzyl group.

- Structural Differences : Both are phenethylamine derivatives with amine linkages, unlike the carboxamide core of the target compound.

- Implications : The amine structure in NBOMe/NBOH compounds is associated with serotonin receptor agonism (e.g., 5-HT₂A). The carboxamide group in the target compound may reduce CNS activity due to decreased blood-brain barrier penetration but improve metabolic stability .

Azo Dye with Dichlorobiphenyl Backbone ()

- Chemical Name : 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide].

- Key Features : Azo linkages and dichlorobiphenyl core with chloro-dimethoxyphenyl substituents.

- Structural Differences : The azo bonds and larger molecular framework suggest applications as a dye or pigment, contrasting with the simpler carboxamide structure of the target compound.

- Implications : The azo group’s conjugation system may confer UV stability or color properties, while the carboxamide’s hydrogen-bonding capacity could favor molecular interactions in biological systems .

Comparative Data Table

Key Findings and Implications

Substituent Effects : The 4-chloro-2,5-dimethoxy motif is shared across diverse compound classes (carboxamides, phenethylamines, azo dyes), indicating its versatility in modulating electronic and steric properties.

Core Structure : Carboxamides (target compound) may prioritize stability and hydrogen bonding, while phenethylamines () favor receptor binding, and azo compounds () excel in material science applications.

Pharmacological Potential: The target compound’s lack of an amine linkage distinguishes it from hallucinogenic NBOMe derivatives, suggesting alternative therapeutic pathways or reduced CNS side effects.

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)biphenyl-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClNO3. The compound features a biphenyl core with a carboxamide group and a 4-chloro-2,5-dimethoxyphenyl moiety, which contributes to its unique physicochemical properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to affect the proliferation of breast cancer (MCF-7) and lung cancer (NCI-H460) cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.46 | Cell cycle arrest |

| NCI-H460 | 0.71 | Induction of apoptosis |

These results suggest that the compound may act through mechanisms such as cell cycle arrest and apoptosis induction, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating potential use as an antimicrobial agent .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity. This modulation can lead to altered cellular functions such as proliferation and apoptosis .

Case Studies

- Anticancer Activity in vitro : A study evaluated the efficacy of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting strong potential as an anticancer therapeutic .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at concentrations that were non-toxic to human cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.